Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic conditions.
Introduction of the Butoxybenzoyl Group: This step involves the acylation of the pyrrole ring using 4-butoxybenzoyl chloride in the presence of a base.
Formation of the Thiazole Ring: This can be done by reacting the intermediate with a thioamide under cyclization conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nitration with HNO3/H2SO4 or halogenation with Br2/FeBr3.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting GABA A receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-butoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Uniqueness
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
CAS No. |
609793-28-4 |
---|---|
Molecular Formula |
C29H30N2O6S |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O6S/c1-5-7-16-37-21-14-12-20(13-15-21)24(32)22-23(19-10-8-17(3)9-11-19)31(27(34)25(22)33)29-30-18(4)26(38-29)28(35)36-6-2/h8-15,23,32H,5-7,16H2,1-4H3/b24-22+ |
InChI Key |
SMTVYKQYISDMIV-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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